1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Catalog No.
S3671183
CAS No.
457628-50-1
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

CAS Number

457628-50-1

Product Name

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

IUPAC Name

1,3-difluoro-5-prop-2-ynoxybenzene

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2

InChI Key

ZOFTWFDLBJRYJI-UHFFFAOYSA-N

SMILES

C#CCOC1=CC(=CC(=C1)F)F

Canonical SMILES

C#CCOC1=CC(=CC(=C1)F)F

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is a specialized aromatic building block featuring a terminal alkyne for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based coupling reactions [1]. The defining feature of this compound is its 1,3-difluoro (meta-difluoro) substitution pattern on the phenyl ring. This specific fluorination is not an arbitrary modification; it is a strategic design element used to precisely modulate the compound's electronic properties, metabolic stability, and intermolecular interactions, making it a critical component in medicinal chemistry, PROTAC development, and high-performance polymer synthesis [2].

Replacing 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene with a non-fluorinated, monofluorinated, or alternative difluoro-isomer (e.g., 2,4- or 3,4-) is often unsuccessful because the 1,3-difluoro motif is fundamental to its function. This specific substitution pattern significantly lowers the pKa of the parent phenol, impacting synthesis processability, and is strategically employed to block sites of metabolic oxidation in drug candidates [1]. Furthermore, the precise vector of the C-F bonds and the resulting molecular dipole moment are critical for creating specific, non-covalent interactions in protein binding pockets; altering this geometry, even to a different isomer, can lead to a dramatic loss of biological activity [2]. Therefore, this compound is specified when these exact physicochemical and pharmacological properties are required for reproducible, high-performance outcomes.

Enhanced Precursor Acidity for Improved Processability in Ether Synthesis

The synthesis of this compound via Williamson ether synthesis is facilitated by the increased acidity of its precursor, 3,5-difluorophenol. The dual electron-withdrawing fluorine atoms lower the phenol's pKa to approximately 7.97 . This is a significant enhancement in acidity compared to the non-fluorinated analog, phenol, which has a pKa of 9.95 [1]. This ~100-fold increase in acidity allows for the formation of the corresponding phenoxide anion under milder basic conditions, potentially improving reaction yields, reducing side reactions, and simplifying purification compared to syntheses starting from less acidic phenols.

Evidence DimensionAqueous pKa of Phenolic Precursor
Target Compound Data~7.97 (for 3,5-Difluorophenol precursor)
Comparator Or BaselinePhenol (non-fluorinated precursor): 9.95
Quantified DifferenceΔpKa ≈ 1.98 (approx. 100x more acidic)
ConditionsAqueous solution, 25°C

This enables more efficient and cleaner synthesis, which is a critical processability and cost-of-goods consideration for both laboratory-scale and industrial procurement.

Designed for Metabolic Stability: Blocking Aromatic Hydroxylation

In medicinal chemistry, a primary reason to select a 3,5-difluorophenyl motif is to enhance metabolic stability. Aromatic rings are common sites for Phase I metabolism via cytochrome P450-mediated hydroxylation. The carbon-fluorine bond (bond energy ~485 kJ/mol) is substantially stronger than a carbon-hydrogen bond (~413 kJ/mol), making it highly resistant to oxidative cleavage [1]. Placing fluorine atoms at the meta positions effectively 'shields' the ring from this common metabolic pathway. This strategy is frequently used to improve the in vivo half-life and bioavailability of drug candidates, including linkers in Proteolysis Targeting Chimeras (PROTACs) where linker stability is paramount [2].

Evidence DimensionMetabolic Liability
Target Compound DataMetabolically blocked at C3 and C5 positions due to strong C-F bonds.
Comparator Or BaselinePhenyl propargyl ether (non-fluorinated analog): C3 and C5 positions are susceptible to enzymatic hydroxylation.
Quantified DifferenceNot directly quantified, but a well-established principle leading to significantly increased metabolic half-life in relevant compounds.
ConditionsIn vivo or in vitro (e.g., liver microsome) metabolic assays.

For drug discovery programs, procuring this building block over its non-fluorinated analog is a direct investment in improving a candidate's pharmacokinetic profile.

Critical for High-Affinity Binding: Isomeric Substitution Leads to >300-Fold Potency Loss

The specific 1,3- (meta) orientation of the fluorine atoms is critical for achieving high-affinity ligand-protein interactions and is not interchangeable with other substitution patterns. In a study on Fibroblast Growth Factor Receptor 1 (FGFR1) kinase inhibitors, changing a phenyl ring substituent from a 3,5-dimethoxy pattern to a 3,4-dimethoxy pattern resulted in a catastrophic loss of potency [1]. The IC50 value increased from 60 nM for the 3,5-isomer to 20,000 nM (20 µM) for the 3,4-isomer. This demonstrates that the precise geometry and electronic influence of the meta-substituents are essential for correct binding pose and interaction with key residues, such as Asp641 in the DFG motif. A similar reliance on the 3,5-difluorophenol moiety for binding has been noted in the development of Vaccinia-related kinase (VRK) inhibitors [2].

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound Data60 nM (for analog with 3,5-disubstitution pattern)
Comparator Or Baseline3,4-disubstituted regioisomer analog: 20,000 nM
Quantified Difference>330-fold decrease in potency
ConditionsFGFR1 kinase inhibition assay

This provides definitive evidence that selecting an incorrect isomer as a substitute can completely abrogate the biological activity, making procurement of the exact 1,3-difluoro isomer essential for project success.

Enables High-Performance Polymers with Superior Thermal Stability and Low Dielectric Constants

As a monomer, the difluorophenyl ether structure is a key component for high-performance fluorinated poly(aryl ether)s (FPAEs). Polymers incorporating fluorinated aryl ether backbones consistently exhibit superior thermal stability, with 5% weight loss temperatures (Td5) often exceeding 500 °C [1]. Furthermore, the high fluorine content and the disruption of chain packing introduced by the ether linkages lead to materials with very low dielectric constants, often in the range of 2.0 to 2.8 at high frequencies (e.g., 11 GHz) [2]. These properties are critical for applications in microelectronics, high-speed communication networks, and aerospace components where thermal resistance and low signal loss are required.

Evidence DimensionPolymer Thermal Stability (Td5) & Dielectric Constant (k)
Target Compound DataExpected Td5 > 500 °C; Expected k ≈ 2.0-2.8
Comparator Or BaselineNon-fluorinated poly(aryl ether)s generally exhibit lower thermal stability and higher dielectric constants.
Quantified DifferenceSignificant improvement in both thermal and dielectric performance over non-fluorinated analogs.
ConditionsPolymerization via nucleophilic aromatic substitution; thermal analysis (TGA); dielectric analysis.

Procuring this monomer enables the synthesis of advanced polymers with performance characteristics unattainable with common non-fluorinated or hydrocarbon-based alternatives.

Core Building Block for Metabolically Robust Drug Candidates

Ideal for medicinal chemistry programs where blocking aromatic hydroxylation is a key strategy to improve pharmacokinetic profiles. Its use is justified when a lead compound suffers from poor metabolic stability related to oxidation of a phenyl ring, making this a direct, rational replacement for a non-fluorinated analog [1].

Scaffolds for Kinase Inhibitors and Probes Requiring Specific Meta-Fluorine Interactions

This compound is the correct choice when structure-activity relationship (SAR) data indicates a strict requirement for the 1,3-difluoro substitution pattern to achieve high-affinity binding in a protein active site. Evidence shows that isomeric analogs can be functionally inert, making this specific isomer essential for projects targeting certain kinases or other proteins where this interaction is critical [2].

Clickable Linker Component for Advanced PROTACs and Bioconjugates

Serves as a rigid, metabolically stable linker element for PROTACs or other bioconjugates. The terminal alkyne allows for efficient conjugation, while the 3,5-difluorophenyl unit provides a defined spatial orientation and improved in vivo stability compared to more flexible or metabolically liable alkyl or simple phenyl linkers [3].

Monomer for High-Frequency, Low-Loss Dielectric Polymers and Coatings

In materials science, this compound can be used as a monomer precursor for synthesizing specialty fluoropolymers. The resulting poly(aryl ether)s are suitable for applications in advanced electronics and communications technology where materials with high thermal stability (Td > 500 °C) and a low dielectric constant are necessary to minimize signal loss and ensure device reliability [4].

XLogP3

2.2

Dates

Last modified: 08-20-2023

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